molecular formula C20H24ClN3O2 B3473861 2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL

2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL

Cat. No.: B3473861
M. Wt: 373.9 g/mol
InChI Key: DFLGMQSIIWEGOA-UHFFFAOYSA-N
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Description

2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL typically involves multiple steps. One common method includes the Mannich reaction, which is used to introduce the piperazine moiety into the compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated solvents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it could act on dopamine receptors, influencing neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-2-26-19-9-5-7-16(20(19)25)14-22-24-12-10-23(11-13-24)15-17-6-3-4-8-18(17)21/h3-9,14,25H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGMQSIIWEGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL

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